molecular formula C14H13N3 B1607962 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline CAS No. 365565-88-4

4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline

Cat. No.: B1607962
CAS No.: 365565-88-4
M. Wt: 223.27 g/mol
InChI Key: GWBJQNMMOJBUIU-UHFFFAOYSA-N
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Description

4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a heterocyclic aromatic amine with the molecular formula C14H13N3 and a molecular weight of 223.28 g/mol This compound is of interest due to its unique structure, which includes an imidazo[1,2-a]pyridine ring fused with an aniline moiety

Mechanism of Action

Target of Action

albicans and phosphatidylinositol 3-kinase (PI3K) signaling pathway . These proteins play crucial roles in fungal growth and cancer progression, respectively.

Biochemical Pathways

Similarly, inhibition of the PI3K pathway could disrupt cell proliferation and survival, thereby exerting anticancer effects .

Biochemical Analysis

Biochemical Properties

4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, influencing their activity and, consequently, the metabolic pathways they regulate .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and other adverse outcomes in animal studies . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound exerts its most significant effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolic flux and levels of various metabolites . This compound can also affect the activity of cofactors involved in these pathways, further modulating metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific tissues can influence its overall biochemical activity and effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the mitochondria, for example, can impact mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine ring . The reaction conditions typically include the use of a solvent such as ethanol or acetic acid and a catalyst like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives of the imidazo[1,2-a]pyridine ring.

    Substitution: Halogenated derivatives of the aniline moiety.

Scientific Research Applications

4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazo[1,2-a]pyridine: Similar structure but lacks the aniline moiety.

    4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenol: Similar structure with a phenol group instead of an aniline group.

    4-(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol: Similar structure with a methanol group instead of an aniline group.

Uniqueness

4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline is unique due to its combination of the imidazo[1,2-a]pyridine ring and aniline moiety, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-3-2-8-17-9-13(16-14(10)17)11-4-6-12(15)7-5-11/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBJQNMMOJBUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377909
Record name 4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365565-88-4
Record name 4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{8-methylimidazo[1,2-a]pyridin-2-yl}aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of the product of Step A (1.48 g) and 1,4-cyclohexadiene (6.2 mL) and palladium (10% wt on activated carbon) (1.4 g) in ethanol (100 mL) was stirred at reflux temperature for 2 hours and cooled to ambient temperature and stirred for 12 hours. The reaction mixture was filtered through a pad of celite and the celite pad rinsed with ethanol (100 mL) and methanol (100 mL). The filtrate was collected and evaporated to yield the title compound (710 mg).
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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